
(6-(Difluoromethoxy)pyridin-3-yl)methanamine
Übersicht
Beschreibung
(6-(Difluoromethoxy)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H8F2N2O It is a derivative of pyridine, featuring a difluoromethoxy group at the 6-position and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Introduction of Difluoromethoxy Group: The hydroxyl group is replaced with a difluoromethoxy group using a suitable fluorinating agent such as difluoromethyl ether.
Formation of Methanamine Group: The resulting intermediate undergoes a reaction with formaldehyde and ammonia to introduce the methanamine group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hypervalent iodine compounds can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Difluoromethoxy)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of (6-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The methanamine group may facilitate the formation of hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(6-Methoxypyridin-3-yl)methanamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(6-Chloropyridin-3-yl)methanamine: Contains a chlorine atom instead of a difluoromethoxy group.
(6-Trifluoromethoxypyridin-3-yl)methanamine: Features a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: (6-(Difluoromethoxy)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Biologische Aktivität
(6-(Difluoromethoxy)pyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoromethoxy group at the 6-position and a methanamine group. The presence of fluorine atoms is known to enhance the bioactivity of compounds by affecting their pharmacokinetics and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- In Vitro Studies : A study evaluated its antibacterial activity against various strains, reporting Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against multiple bacterial species. The compound demonstrated superior efficacy compared to traditional antibiotics like fluconazole against Candida species .
Microbial Strain | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 2.5 | Higher than fluconazole |
Escherichia coli | 3.0 | Comparable to standard antibiotics |
Candida albicans | 1.56 | Superior to fluconazole |
Antitumor Activity
The compound has shown promising results in cancer research:
- Cell Line Studies : In vitro assays on human tumor cell lines, including HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma), revealed IC50 values of 6.6 μg/mL and 4.9 μg/mL respectively, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism involves the induction of apoptosis through modulation of the Bcl-2 family proteins, leading to increased histone acetylation and subsequent cell death .
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound showed enhanced antibacterial activity due to the electron-withdrawing nature of fluorine, which improves drug-target interactions .
- Cancer Treatment Potential : In a comparative study, the compound was found to be nearly 28 times more effective than benznidazole in reducing blood parasitemia in murine models, highlighting its potential as an antitumor agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its small molecular size and polar functional groups. However, comprehensive toxicity studies are required to establish a safety profile before clinical applications.
Eigenschaften
IUPAC Name |
[6-(difluoromethoxy)pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOFZBGNUGJSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739520 | |
Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198103-43-3 | |
Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(difluoromethoxy)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.